molecular formula C11H11ClF3N B13592941 (2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine

(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine

Cat. No.: B13592941
M. Wt: 249.66 g/mol
InChI Key: FGHCPQOGNIFUHO-UHFFFAOYSA-N
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Description

(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H11ClF3N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, along with a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the cyclopropyl group.

    (4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane: Similar structure but lacks the methanamine moiety.

    (4-Chloro-3-(trifluoromethyl)phenyl)methanamine: Similar structure but lacks the cyclopropyl group.

Uniqueness

(2-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

[2-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H11ClF3N/c12-10-2-1-6(8-3-7(8)5-16)4-9(10)11(13,14)15/h1-2,4,7-8H,3,5,16H2

InChI Key

FGHCPQOGNIFUHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C(C=C2)Cl)C(F)(F)F)CN

Origin of Product

United States

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